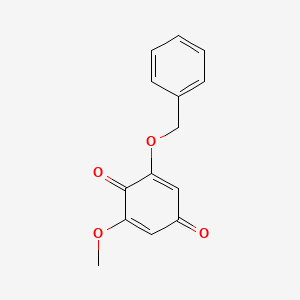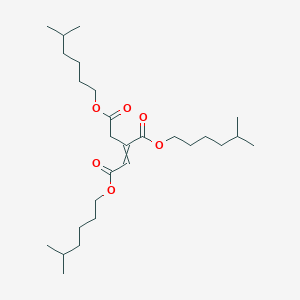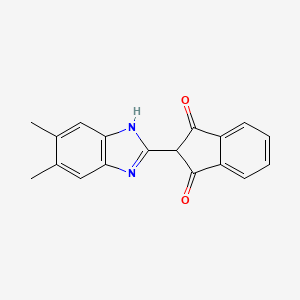
(3R)-3,6-dimethylhept-5-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,6-dimethylhept-5-enoyl chloride is an organic compound with the molecular formula C9H15ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,6-dimethylhept-5-enoyl chloride typically involves the chlorination of (3R)-3,6-dimethylhept-5-enoic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
(3R)-3,6-dimethylhept-5-enoic acid+SOCl2→(3R)-3,6-dimethylhept-5-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3,6-dimethylhept-5-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-3,6-dimethylhept-5-enoic acid and hydrochloric acid.
Reduction: It can be reduced to (3R)-3,6-dimethylhept-5-enol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are used under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
(3R)-3,6-dimethylhept-5-enoic acid: Formed from hydrolysis.
(3R)-3,6-dimethylhept-5-enol: Formed from reduction.
Applications De Recherche Scientifique
(3R)-3,6-dimethylhept-5-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3,6-dimethylhept-5-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3,6-dimethylhept-5-enoic acid: The parent acid of (3R)-3,6-dimethylhept-5-enoyl chloride.
(3R)-3,6-dimethylhept-5-enol: The reduced form of this compound.
(3R)-3,6-dimethylhept-5-enamide: The amide derivative of this compound.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
845828-76-4 |
|---|---|
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
(3R)-3,6-dimethylhept-5-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3/t8-/m1/s1 |
Clé InChI |
NUVLYRMYRPMNSU-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC=C(C)C)CC(=O)Cl |
SMILES canonique |
CC(CC=C(C)C)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)

![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)



![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)

![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
